molecular formula C15H18N2O4 B14861148 (R)-2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

(R)-2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

Cat. No.: B14861148
M. Wt: 290.31 g/mol
InChI Key: SORQKPVCWGOPQX-GFCCVEGCSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the indole moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The Boc-protected amino group can be reduced to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include indole derivatives, free amines, and substituted indoles, which can be further utilized in various chemical syntheses.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with its target. The indole moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(1H-indol-3-yl)acetic acid: Lacks the Boc protection, making it more reactive.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-2-yl)acetic acid: Differing position of the indole moiety.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid: Contains an additional carbon in the side chain.

Uniqueness

The presence of the Boc-protected amino group in (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

(2R)-2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

SORQKPVCWGOPQX-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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